Tri-o-tolylbismuthine
Overview
Description
Tri-o-tolylbismuthine is an organometallic compound with the CAS Number: 10050-08-5 and Linear Formula: C21H21Bi . It is a type of organobismuth reagent that is widely used in chemical synthesis .
Molecular Structure Analysis
The molecular formula of Tri-o-tolylbismuthine is C21H21Bi, and its molecular weight is 482.38 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Tri-o-tolylbismuthine is a solid at 20 degrees Celsius . . It appears as a white to almost white powder or crystal .Scientific Research Applications
Superconductivity in Organobismuth Compounds
Tri-o-tolylbismuthine and similar organobismuth compounds have been studied for their superconductivity properties. Research demonstrated that potassium-doped tri-p-tolylbismuthine exhibits type-II superconductivity at low temperatures. This finding enriches the understanding of organobismuth compounds' physical functionality and opens new avenues for exploring organic superconductors (Wang et al., 2019).
Structural Studies and Synthesis
The synthesis and structure of various tri-tolylbismuth compounds have been extensively studied. For example, the synthesis of tri-p-tolylbismuth diperchlorate and its structure were explored, revealing the complex's triclinic and trigonal symmetry (Egorova et al., 2018). Additionally, the preparation and structure of tri-p-tolylbismuth dibromide were investigated, showing the bismuth atoms in a distorted trigonal bipyramidal surrounding (Egorova et al., 2014).
Organobismuth Molecular Crystals
The growth and characterization of organobismuth molecular crystals, including tri-o-tolylbismuthine, were studied for their potential in organic topological insulators. The study showed that the molecular packing and Bi–Bi distance in these crystals could be controlled, impacting their topological behavior (Kim et al., 2018).
Future Directions
Tri-o-tolylbismuthine is sold by American Elements under the trade name AE Organometallics™. Organometallics are useful reagent, catalyst, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . The future directions of Tri-o-tolylbismuthine could involve further exploration of these applications.
Relevant Papers A paper titled “Superconductivity in an organometallic compound” discusses the experimental realization of superconductivity with a critical temperature of 3.6 K in a potassium-doped organometallic compound, i.e. tri-o-tolylbismuthine . This paper enriches the physical properties of organometallic compounds in superconductivity .
properties
IUPAC Name |
tris(2-methylphenyl)bismuthane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIMJCTYUMGECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)C3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Bi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450290 | |
Record name | Tri-o-tolylbismuthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-o-tolylbismuthine | |
CAS RN |
10050-08-5 | |
Record name | Tri-o-tolylbismuthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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